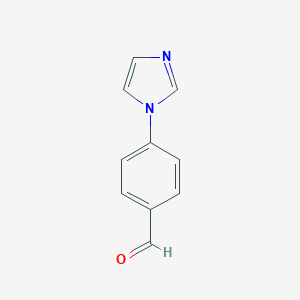

4-(1H-Imidazol-1-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCICUQFMCRPKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353058 | |

| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-98-9 | |

| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of a Versatile Building Block

4-(1H-imidazol-1-yl)benzaldehyde stands as a pivotal molecule in the landscape of medicinal chemistry and materials science. Its unique structural composition, featuring a reactive aldehyde group appended to a phenyl ring which is, in turn, substituted with an imidazole moiety, confers upon it a versatile reactivity profile. This makes it a sought-after precursor for the synthesis of a diverse array of compounds with significant biological activities, including antifungal and antibacterial agents.[1] A thorough understanding of its physicochemical properties is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective utilization in drug design, synthesis optimization, and the development of novel chemical entities. This guide provides a comprehensive exploration of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.

I. Molecular and Structural Characteristics

At the heart of its properties lies the molecular architecture of this compound.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; O1 [label="O"]; N1 [label="N"]; C8 [label="C"]; H2 [label="H"]; C9 [label="C"]; H3 [label="H"]; N2 [label="N"]; C10 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aldehyde group C4 -- C7; C7 -- H1; C7 -- O1 [style=double];

// Imidazole ring C1 -- N1; N1 -- C8; C8 -- H2; C8 -- C9; C9 -- H3; C9 -- N2; N2 -- C10; C10 -- H4; C10 -- N1;

// Hydrogens on benzene ring C2 -- H5; C3 -- H6; C5 -- H7; C6 -- H8;

// Positioning - you might need to adjust these values C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,0!"]; C4 [pos="2,-1!"]; C5 [pos="1,-2!"]; C6 [pos="0,-1!"]; C7 [pos="3,-2!"]; H1 [pos="3.5,-2.5!"]; O1 [pos="3.5,-1.5!"]; N1 [pos="-1,0!"]; C8 [pos="-1.5,1!"]; H2 [pos="-1.5,1.5!"]; C9 [pos="-2.5,0.5!"]; H3 [pos="-3,0.8!"]; N2 [pos="-2.5,-0.5!"]; C10 [pos="-1.5,-1!"]; H4 [pos="-1.5,-1.5!"]; H5 [pos="1,1.5!"]; H6 [pos="2.5,0.5!"]; H7 [pos="1,-2.5!"]; H8 [pos="-0.5,-1.5!"]; } केंद Figure 1: Chemical structure of this compound.

The molecule is characterized by a planar phenyl ring, with the angle between the mean planes of the imidazole and arene rings being approximately 24.58 degrees.[2] This structural feature influences the molecule's electronic properties and its interactions in a biological context.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [3][4][5][6] |

| Molecular Weight | 172.18 g/mol | [3][4][5][6] |

| CAS Number | 10040-98-9 | [3][4][5][6] |

| InChI Key | DCICUQFMCRPKHZ-UHFFFAOYSA-N | [3] |

| SMILES | O=Cc1ccc(cc1)-n2ccnc2 | [3] |

II. Physicochemical Data

A quantitative understanding of the physicochemical properties is paramount for predicting the behavior of this compound in various experimental settings.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 153-155 °C | (lit.) | [3] |

| Boiling Point | 351.1 ± 25.0 °C | (Predicted) | |

| pKa | 5.07 ± 0.10 | (Predicted) | |

| Solubility | Soluble in Methanol | Recrystallization solvent | |

| Appearance | Light yellow to yellow to orange powder/crystal |

Expert Insights: The melting point of a compound is a critical indicator of its purity. A sharp melting point range, as observed for this compound, is indicative of a high degree of purity. The predicted boiling point suggests that the compound is a solid at room temperature and has relatively low volatility. The predicted pKa is of particular interest to drug development professionals. The imidazole ring has a basic nitrogen atom, and its pKa will determine the extent of its protonation at physiological pH (around 7.4). A pKa of approximately 5.07 suggests that a significant portion of the molecule will be in its neutral form at physiological pH, which can influence its ability to cross cell membranes.

III. Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, enabling its identification and structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 10.05 (s, 1H, C(O)H): This singlet corresponds to the aldehydic proton, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group.

-

δ 8.03 (d, 2H, Cₐᵣyl H, J = 8.6 Hz): These are the two protons on the phenyl ring that are ortho to the aldehyde group.

-

δ 7.99 (s, 1H, CᵢₘᵢᏧ H): This singlet is assigned to the proton at the C2 position of the imidazole ring.

-

δ 7.60 (d, 2H, Cₐᵣyl H, J = 8.6 Hz): These are the two protons on the phenyl ring that are meta to the aldehyde group.

-

δ 7.39 (m, 1H, CᵢₘᵢᏧ H): This multiplet corresponds to one of the protons on the imidazole ring.

-

δ 7.26 (m, 1H, CᵢₘᵢᏧ H): This multiplet corresponds to the other proton on the imidazole ring.

¹³C NMR (100.6 MHz, CDCl₃): [2]

-

δ 190.48 (C(O)H): The carbonyl carbon of the aldehyde group.

-

δ 141.60 (Cₐᵣyl): The quaternary carbon of the phenyl ring attached to the imidazole nitrogen.

-

δ 135.28 (CᵢₘᵢᏧ H): The C2 carbon of the imidazole ring.

-

δ 134.84 (Cₐᵣyl): The quaternary carbon of the phenyl ring attached to the aldehyde group.

-

δ 131.48 (Cₐᵣyl H): The carbons of the phenyl ring ortho to the aldehyde group.

-

δ 131.23 (CᵢₘᵢᏧ H): The C4/C5 carbons of the imidazole ring.

-

δ 120.97 (Cₐᵣyl H): The carbons of the phenyl ring meta to the aldehyde group.

-

δ 117.54 (CᵢₘᵢᏧ H): The C4/C5 carbons of the imidazole ring.

B. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR (ATR, cm⁻¹): [2]

-

3138 (w), 3109 (m): Cₐᵣyl—H stretching vibrations.

-

2818 and 2746 (m): Aldehyde C—H stretching (Fermi doublet).

-

1676 (s): C=O stretching of the aldehyde group.

-

1604 (s), 1519 (s): Aromatic C=C stretching vibrations.

IV. Experimental Protocols

To ensure the reproducibility and accuracy of physicochemical data, standardized experimental protocols are essential.

A. Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

B. Solubility Assessment (Qualitative)

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and solvent molecules ("like dissolves like").

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, add a small volume of the solvent (e.g., 1 mL).

-

Observation: Vigorously shake or vortex the mixture and observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is insoluble or sparingly soluble. The process can be repeated with gentle heating to assess temperature effects on solubility.[7][8]

C. pKa Determination (UV-Vis Spectrophotometry)

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The imidazole moiety in this compound contains a chromophore that is sensitive to protonation.

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then added to each buffer solution to achieve a constant final concentration.

-

UV-Vis Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

V. Synthesis and Reactivity

This compound is typically synthesized via a nucleophilic aromatic substitution reaction between imidazole and a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination: To form corresponding amines.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To form α,β-unsaturated ketones.

-

Oxidation: To form the corresponding carboxylic acid.

The imidazole ring can also participate in reactions, such as N-alkylation or coordination with metal ions.

VI. Applications in Research and Development

The unique combination of a reactive aldehyde and a biologically relevant imidazole moiety makes this compound a valuable starting material in several areas:

-

Drug Discovery: It serves as a key building block for the synthesis of compounds with potential therapeutic applications, including antifungal, antibacterial, and anticancer agents.

-

Materials Science: The imidazole group can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.

-

Chemical Probes: Derivatives of this compound can be designed as fluorescent probes for sensing and imaging applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. A comprehensive understanding of its molecular structure, physical constants, and spectroscopic characteristics, coupled with robust experimental protocols, is crucial for its effective application in scientific research and development. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working with this versatile and important chemical compound.

References

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

- Rossignol, E., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 324-328.

-

Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

LibreTexts. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NPTEL. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 97% | 10040-98-9. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2022, November 5). 4-(1H-Imidazo[4,5-f][9]phenanthrolin-2-yl)benzaldehyde as a probe in pure solvents: Solvatochromism, electric dipole moment and pH influence. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

Sources

- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 10040-98-9 [chemicalbook.com]

- 3. This compound | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chemagine.co.uk [chemagine.co.uk]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaguru.co [pharmaguru.co]

- 11. ijper.org [ijper.org]

4-(1H-imidazol-1-yl)benzaldehyde CAS number and structure

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)benzaldehyde (CAS: 10040-98-9)

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, which uniquely combines the reactive aldehyde functional group with the pharmaceutically important imidazole moiety, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The imidazole ring, a common feature in many natural products and active pharmaceutical ingredients (APIs), imparts specific physicochemical properties, including hydrogen bonding capabilities and the potential for coordination with metalloenzymes. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The identity and purity of a chemical intermediate are paramount for its successful application in multi-step syntheses. This compound is a solid at room temperature, typically appearing as yellow or brown crystals.[1][2] Its structural and physical properties are well-documented, ensuring reliability and reproducibility in experimental settings.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10040-98-9 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O | [4][5] |

| Molecular Weight | 172.18 g/mol | [4][5] |

| Appearance | Solid, yellow to brown crystals | [1][3] |

| Melting Point | 153-155 °C | [3] |

| IUPAC Name | This compound | [5][6] |

| SMILES String | O=Cc1ccc(cc1)-n2ccnc2 | [5] |

| InChI Key | DCICUQFMCRPKHZ-UHFFFAOYSA-N | [5] |

Chemical Structure and Spectral Data

The structure consists of an imidazole ring linked through one of its nitrogen atoms to the fourth carbon (para-position) of a benzaldehyde ring. This arrangement allows for electronic communication between the electron-rich imidazole ring and the electron-withdrawing aldehyde group.

Structure: The canonical structure is represented by the SMILES string: O=Cc1ccc(cc1)-n2ccnc2.[5]

Spectroscopic Characterization: Definitive structural confirmation is achieved through spectroscopic analysis. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are as follows[2]:

-

¹H NMR (in CDCl₃) : Signals include peaks for the aldehyde proton (~10.05 ppm), aromatic protons on the benzaldehyde ring (~7.60 and 8.03 ppm), and protons on the imidazole ring (~7.26, 7.39, and 7.99 ppm).[2]

-

¹³C NMR (in CDCl₃) : Characteristic peaks are observed for the carbonyl carbon of the aldehyde (~190.48 ppm) and various aromatic and imidazole carbons between ~117 and 142 ppm.[2]

-

Infrared (IR) : A strong absorption band characteristic of the C=O stretch in the aldehyde is observed around 1676 cm⁻¹. Aromatic C-H stretching vibrations appear above 3100 cm⁻¹.[2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored for its high yield and relatively straightforward execution.

Synthetic Pathway Rationale

The synthesis typically employs a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-bromobenzaldehyde, as the electrophilic substrate.[2][3] Imidazole, after deprotonation by a mild base, acts as the nucleophile.

-

Choice of Halide : 4-Fluorobenzaldehyde is often preferred because fluorine is a highly effective leaving group in SₙAr reactions due to its strong electron-withdrawing nature, which activates the aromatic ring toward nucleophilic attack.

-

Base and Solvent : Anhydrous potassium carbonate (K₂CO₃) is a standard choice of base, as it is strong enough to deprotonate imidazole, creating the imidazolide anion, but not so strong as to cause unwanted side reactions.[3][7] Dimethylformamide (DMF) is an ideal solvent because it is polar and aprotic, effectively solvating the potassium cation without interfering with the nucleophile, and its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable rate.[3]

General Experimental Protocol

The following protocol describes a robust method for the laboratory-scale synthesis of this compound.[3]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add a sufficient volume of dry dimethylformamide (DMF) to dissolve the reactants. A phase-transfer catalyst like Aliquat 336 may be added to facilitate the reaction, though it is not always necessary.[3]

-

Heating : Heat the reaction mixture to 100 °C and maintain it at this temperature with vigorous stirring for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the DMF.

-

Precipitation : Pour the concentrated residue into a beaker of ice water. A solid precipitate should form. Allow the mixture to stand, preferably overnight, to maximize precipitation.[3]

-

Purification : Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water. Recrystallize the solid from methanol to afford the pure this compound as yellow crystals.[3] The reported yield for this procedure is high, often around 92%.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: A flowchart of the synthesis and purification of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group is a gateway to numerous chemical transformations, while the imidazole ring is a well-established pharmacophore.

Intermediate for Biologically Active Molecules

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][7][8] This activity is often attributed to the imidazole nitrogen atoms' ability to act as hydrogen bond donors/acceptors and to coordinate with metal ions in enzyme active sites.[8]

This compound serves as a starting material for derivatives with therapeutic potential. For instance, it can undergo a Claisen-Schmidt condensation with a ketone (e.g., 4'-methylacetophenone) to form a chalcone derivative.[3] These resulting chalcones have been investigated for their anti-aspergillus (antifungal) activity.[3]

Role in Medicinal Chemistry

The aldehyde functional group can be readily converted into other functionalities, expanding its synthetic utility:

-

Reductive Amination : To form amines.

-

Wittig Reaction : To form alkenes.

-

Oxidation : To form the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)benzoic acid, another important building block.[9]

-

Condensation Reactions : To form imines, hydrazones, and other heterocyclic systems like benzimidazoles.[7][10]

Precursor Relationship Diagram

This diagram illustrates how this compound serves as a central precursor to various classes of functional molecules.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 10040-98-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 10040-98-9 [matrix-fine-chemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. nbinno.com [nbinno.com]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-imidazol-1-yl)benzaldehyde

Introduction: The Significance of 4-(1H-imidazol-1-yl)benzaldehyde in Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structure, featuring a reactive aldehyde group and a versatile imidazole ring, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions, while the benzaldehyde component provides a key functional handle for further chemical modifications.[5][6][7]

The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit a drug's bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[8][9][10][11]

This technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols. By understanding and rigorously evaluating these key attributes, researchers can de-risk their drug discovery programs and make informed decisions to advance the most promising candidates.

Part 1: Solubility Characterization

A thorough understanding of a compound's solubility in various media is paramount for its successful development. This section outlines the theoretical considerations and a practical, step-by-step protocol for determining the solubility of this compound.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of the polar imidazole ring and the aldehyde group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the aromatic phenyl ring contributes to its lipophilicity, which may enhance solubility in organic solvents.

The pH of the medium is expected to have a significant impact on the aqueous solubility of this compound. The imidazole ring has a pKa of approximately 6.8-7.0, meaning it can be protonated to form a more soluble imidazolium cation in acidic conditions. Therefore, the aqueous solubility is anticipated to be higher at lower pH values.

While specific quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents is not extensively published, studies on structurally similar phenylimidazoles have shown very low solubility in nonpolar organic solvents like chloroalkanes and higher solubility in more polar environments.[12]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (solid, high purity)

-

Solvents:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Ethanol

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)

-

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water).

-

Dilute the filtered supernatant from each solvent with the HPLC mobile phase to a concentration within the calibration range.

-

Analyze the diluted samples and calibration standards by HPLC. A suitable starting HPLC method could be a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in each solvent by multiplying the determined concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

-

Anticipated Solubility Profile

Based on the structure of this compound, the following solubility profile can be anticipated:

| Solvent | Predicted Solubility | Rationale |

| 0.1 M HCl (pH 1.2) | High | Protonation of the imidazole ring leads to the formation of a more soluble salt. |

| Acetate Buffer (pH 4.5) | Moderate to High | The imidazole ring will be partially protonated. |

| Purified Water | Low to Moderate | Limited by the lipophilic phenyl ring, but some solubility due to polar groups. |

| PBS (pH 7.4) | Low | The imidazole ring will be largely in its neutral, less soluble form. |

| Ethanol | Moderate | A polar protic solvent capable of hydrogen bonding. |

| Propylene Glycol | Moderate | A polar organic solvent commonly used in pharmaceutical formulations. |

| DMSO | High | A polar aprotic solvent with excellent solvating properties for a wide range of compounds. |

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a critical step in early development. Forced degradation studies are employed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[8][9][10][11]

Potential Degradation Pathways

The chemical structure of this compound contains two key moieties that are susceptible to degradation:

-

Imidazole Ring: The imidazole ring can be susceptible to oxidation and photodegradation.[13] Studies on other imidazole-containing compounds have shown that the ring can undergo cleavage under harsh basic conditions.[13][14][15]

-

Benzaldehyde Group: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (4-(1H-imidazol-1-yl)benzoic acid). It can also be susceptible to photolytic degradation.[16][17][18]

Experimental Design: Forced Degradation Studies

Forced degradation studies, also known as stress testing, intentionally expose the compound to harsh conditions to accelerate its decomposition.[8][9][10][11] The goal is to generate a modest amount of degradation (typically 5-20%) to identify the primary degradation products.[9]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 80°C for 48 hours.

-

Photostability: Solution and solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. HPLC is the most common technique for this purpose.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Initial Method Development:

-

Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile/water and methanol/water, with various additives like formic acid or ammonium acetate to achieve optimal separation.

-

Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.

-

Detection: Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to assess peak purity.

-

-

Forced Degradation Sample Analysis:

-

Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the stress conditions outlined in section 2.2.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Inject the stressed samples into the HPLC system.

-

-

Method Optimization:

-

Analyze the chromatograms from the stressed samples. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

-

If co-elution is observed, optimize the HPLC method by adjusting the gradient profile, mobile phase composition, pH, or column chemistry.

-

Assess peak purity of the parent peak in the stressed samples using the PDA detector to ensure it is free from any co-eluting degradants.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Once the method is optimized, perform a full validation to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent compound from its degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

-

-

Anticipated Stability Profile

Based on the chemical structure, the following stability profile for this compound can be predicted:

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely Stable | Minimal degradation expected. |

| Basic Hydrolysis | Potentially Unstable | Possible imidazole ring opening and other base-catalyzed reactions. |

| Neutral Hydrolysis | Likely Stable | Minimal degradation expected. |

| Oxidation | Unstable | Oxidation of the aldehyde to a carboxylic acid is highly probable. |

| Thermal Degradation | Likely Stable | The compound is a solid with a relatively high melting point, suggesting good thermal stability. |

| Photostability | Potentially Unstable | Both the benzaldehyde and imidazole moieties can be susceptible to photodegradation. |

Part 3: Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental processes described, the following diagrams have been generated using Graphviz (DOT language).

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Workflow for Forced Degradation and Stability-Indicating Method Development

Caption: Workflow for stability-indicating method development.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its viability as a drug development candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By implementing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the necessary data to understand the compound's behavior in various physiological and stress conditions. The development of a robust, validated stability-indicating HPLC method is paramount for ensuring the quality and safety of any potential drug product derived from this promising scaffold. The insights gained from these studies will empower drug development professionals to make data-driven decisions, ultimately accelerating the path of new therapeutic agents to the clinic.

References

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

(PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Hydrolysis of Imidazole-2-ylidenes. (2010, November 17). Journal of the American Chemical Society. Retrieved January 9, 2026, from [Link]

-

(PDF) Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Biodegradability of imidazole structures. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Hydrolysis of imidazole-2-ylidenes. (2010, October 20). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Synthesis, characterization, and in vitro SAR evaluation of N,N'-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts. (2017, December 1). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Scheme 21: Photolysis products of benzaldehyde (8) in different... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. Retrieved January 9, 2026, from [Link]

-

Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. (2018, August 2). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

-

Force Degradation for Pharmaceuticals: A Review. (2022, May 31). IJSDR. Retrieved January 9, 2026, from [Link]

-

Bioactive N-Phenylimidazole Derivatives. (n.d.). Bentham Science Publisher. Retrieved January 9, 2026, from [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020, May 14). Retrieved January 9, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 9, 2026, from [Link]

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. (1998, June 1). PubMed. Retrieved January 9, 2026, from [Link]

-

(PDF) Bioactive N-Phenylimidazole Derivatives. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

-

Aldehydes as powerful initiators for photochemical transformations. (2022, April 12). Beilstein Journals. Retrieved January 9, 2026, from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Retrieved January 9, 2026, from [Link]

-

N‐Arylation of imidazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

The Cohesive Interactions in Phenylimidazoles. (2024, January 23). PubMed Central. Retrieved January 9, 2026, from [Link]

-

(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005, October 29). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

(PDF) The Cohesive Interactions in Phenylimidazoles. (2025, November 8). ResearchGate. Retrieved January 9, 2026, from [Link]

-

LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA. Retrieved January 9, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10040-98-9 [chemicalbook.com]

- 4. 4-(1H-咪唑-1-基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrolysis of imidazole-2-ylidenes. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

spectroscopic data (NMR, IR, Mass) of 4-(1H-imidazol-1-yl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1H-imidazol-1-yl)benzaldehyde

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural confirmation of molecular entities is not merely a procedural formality; it is the bedrock of scientific integrity and reproducibility. This compound stands as a pivotal building block, a versatile intermediate whose derivatives are frequently explored for their biological activities, including antifungal and antibacterial properties.[1][2][3] Its utility in synthetic chemistry demands a comprehensive and validated analytical profile to ensure the fidelity of subsequent research and development.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and analytical science. This document is intended for researchers, scientists, and drug development professionals who require a robust and interpretable dataset for this key chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides a detailed map of the chemical environment, connectivity, and topology of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures that spectral artifacts are minimized and data is reproducible.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is common for general organic compounds, while DMSO-d₆ is used for less soluble samples. The data presented here was acquired in CDCl₃.[1][2]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.05 | Singlet (s) | 1H | - | Aldehyde (H-C=O) |

| 8.03 | Doublet (d) | 2H | 8.6 | Aromatic (H-3', H-5') |

| 7.99 | Singlet (s) | 1H | - | Imidazole (H-2) |

| 7.60 | Doublet (d) | 2H | 8.6 | Aromatic (H-2', H-6') |

| 7.39 | Multiplet (m) | 1H | - | Imidazole (H-5) |

| 7.26 | Multiplet (m) | 1H | - | Imidazole (H-4) |

-

Aldehyde Proton (10.05 ppm): The signal at 10.05 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a direct consequence of the powerful deshielding effect of the carbonyl group's electronegative oxygen atom and magnetic anisotropy.[4][5][6] The signal is a singlet, which is expected as this proton has no adjacent protons within three bonds to couple with.

-

Benzaldehyde Ring Protons (8.03 and 7.60 ppm): The two doublets integrating to two protons each are characteristic of a 1,4-disubstituted benzene ring. The protons at 8.03 ppm (H-3', H-5') are ortho to the electron-withdrawing aldehyde group, causing them to be more deshielded and appear further downfield. The protons at 7.60 ppm (H-2', H-6') are ortho to the imidazole ring. The identical coupling constant (J = 8.6 Hz) confirms their ortho relationship.

-

Imidazole Ring Protons (7.99, 7.39, 7.26 ppm): The proton at 7.99 ppm (H-2) appears as a sharp singlet. It is positioned between two nitrogen atoms, resulting in a distinct downfield shift. The other two imidazole protons at 7.39 and 7.26 ppm appear as multiplets, confirming their positions on the five-membered ring.

Caption: Molecular structure with ¹H NMR assignments.

¹³C NMR Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule as a single peak, providing a direct count of non-equivalent carbons and information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100.6 MHz, CDCl₃) [1][2]

| Chemical Shift (δ, ppm) | Assignment |

| 190.48 | Carbonyl (C=O) |

| 141.60 | Aromatic (C-4') |

| 135.28 | Imidazole (C-2) |

| 134.84 | Aromatic (C-1') |

| 131.48 | Aromatic (C-3', C-5') |

| 131.23 | Imidazole (C-5) |

| 120.97 | Aromatic (C-2', C-6') |

| 117.54 | Imidazole (C-4) |

-

Carbonyl Carbon (190.48 ppm): This highly downfield signal is characteristic of an aldehyde carbonyl carbon, confirming the presence of this functional group.[6]

-

Aromatic Carbons (141.60 - 120.97 ppm): Four distinct signals are observed for the six carbons of the benzene ring, consistent with the symmetry of a 1,4-disubstituted system. The two quaternary carbons (C-1' and C-4'), which are not directly bonded to hydrogen, appear at 134.84 and 141.60 ppm. The protonated carbons appear at 131.48 ppm (C-3', C-5') and 120.97 ppm (C-2', C-6').

-

Imidazole Carbons (135.28, 131.23, 117.54 ppm): The three signals correspond to the three unique carbons of the imidazole ring, completing the carbon skeleton.

Caption: Key ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Standard workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation

The IR spectrum is dominated by absorptions corresponding to the key functional groups: the aldehyde and the two aromatic rings.

Table 3: Key IR Absorption Bands for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3138, 3109 | Weak-Medium | Aromatic/Imidazole C-H Stretch |

| 2818, 2746 | Medium | Aldehyde C-H Stretch (Fermi Doublet) |

| 1676 | Strong | Carbonyl (C=O) Stretch |

| 1604, 1519 | Strong | Aromatic C=C Stretch |

-

Carbonyl Stretch (1676 cm⁻¹): The intense, sharp peak at 1676 cm⁻¹ is the most prominent feature of the spectrum and is the classic signature of a carbonyl C=O double bond. Its position below 1700 cm⁻¹ is indicative of an aromatic aldehyde, where conjugation with the benzene ring slightly weakens the C=O bond, lowering its vibrational frequency compared to a saturated aliphatic aldehyde (which appears around 1720-1740 cm⁻¹).[7][8][9]

-

Aldehyde C-H Stretch (2818, 2746 cm⁻¹): The presence of two medium-intensity bands near 2820 and 2720 cm⁻¹ is a highly diagnostic feature for an aldehyde.[8][10] This "Fermi doublet" arises from an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration. Its presence, along with the strong C=O peak, provides conclusive evidence for the aldehyde functional group.

-

Aromatic C-H and C=C Stretches: The weak bands above 3000 cm⁻¹ are typical for C-H stretches on sp²-hybridized carbons of the benzene and imidazole rings. The strong absorptions at 1604 and 1519 cm⁻¹ are due to the C=C bond stretching vibrations within the aromatic rings.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum confirms the molecular formula and provides structural validation.

-

Molecular Ion (M⁺•): The spectrum shows a molecular ion peak at m/z = 172 .[2] This corresponds to the molecular weight of C₁₀H₈N₂O (172.18 g/mol ), confirming the compound's elemental composition.[11][12][13]

-

Key Fragmentation Pathways: While the imidazole ring itself is relatively stable, fragmentation of the benzaldehyde portion is expected.[14]

-

Loss of CHO: A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO, mass = 29 Da). This would produce a significant fragment ion at m/z = 143 (172 - 29).

-

Loss of CO: Subsequent loss of a carbon monoxide molecule (CO, mass = 28 Da) from the [M-H]⁺ ion at m/z 171 is also a plausible pathway, leading to a fragment at m/z = 143 .

-

Caption: Proposed EI-MS fragmentation of the molecular ion.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular formula C₁₀H₈N₂O with a molecular ion at m/z 172.

-

IR spectroscopy validates the presence of the key functional groups: an aromatic aldehyde (C=O at 1676 cm⁻¹, C-H Fermi doublet at 2818/2746 cm⁻¹) and aromatic rings (C=C at ~1600 cm⁻¹).

-

¹³C NMR provides a complete carbon count and identifies the carbonyl, aromatic, and imidazole carbons at their characteristic chemical shifts.

-

¹H NMR maps the precise proton environment, confirming the 1,4-disubstitution pattern on the benzene ring and the connectivity between the benzaldehyde and imidazole moieties.

This comprehensive spectroscopic dataset serves as an authoritative reference for researchers, ensuring the quality and identity of this valuable chemical intermediate for its applications in synthesis and discovery.

References

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde . Doc Brown's Chemistry. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

This compound | C10H8N2O | CID 736530 . PubChem. [Link]

-

¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde . ResearchGate. [Link]

-

Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway . PubMed. [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl) . IUCr. [Link]

-

4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl) . IUCr Journals. [Link]

-

The mass spectra of imidazole and 1-methylimidazole . ResearchGate. [Link]

-

Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A) . ResearchGate. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL. [Link]

-

N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates . Organic Chemistry Portal. [Link]

-

IR: aldehydes . University of Calgary. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states . ResearchGate. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule . YouTube. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) . Human Metabolome Database. [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) . KPU Pressbooks. [Link]

-

Interpreting . OpenOChem Learn. [Link]

-

NMR Problems . University of Wisconsin-Platteville. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) . Human Metabolome Database. [Link]

-

4-(1-Imidazolyl)benzaldehyde - Optional[FTIR] - Spectrum . SpectraBase. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | 10040-98-9 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. askthenerd.com [askthenerd.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 4-(1H-咪唑-1-基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4-(1H-imidazol-1-yl)benzaldehyde

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)benzaldehyde, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, detailed characterization, and most critically, its three-dimensional architecture as determined by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who leverage structure-based design and require a deep understanding of the molecule's solid-state conformation and intermolecular interactions.

Introduction: The Significance of N-Arylated Imidazoles

This compound belongs to the N-arylated imidazole class of heterocyclic compounds. This structural motif is a cornerstone in the development of therapeutic agents due to its prevalence in a wide array of biologically active molecules.[1][2] The imidazole ring, with its unique electronic properties and ability to act as a hydrogen bond donor and acceptor, frequently serves as a critical pharmacophore that interacts with biological targets like enzymes and receptors.[3] Its derivatives have found extensive applications in medicinal chemistry as anticancer, anti-inflammatory, and antiviral agents, and in agriculture as fungicides and herbicides.[1][2]

The title compound, with its reactive aldehyde group, is a versatile precursor for synthesizing more complex molecules, such as chalcones and other derivatives with demonstrated antifungal and antibacterial activities.[2][4] Understanding its precise crystal structure is paramount, as the solid-state conformation and packing motifs can influence its reactivity, stability, and physicochemical properties, which are critical parameters in drug development.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and high-yield method involves the coupling of imidazole with a para-substituted benzaldehyde, such as 4-fluorobenzaldehyde or 4-bromobenzaldehyde.[1][4][5]

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing this compound. The choice of an aprotic polar solvent like DMF facilitates the dissolution of the reactants, while a weak base like potassium carbonate acts as a proton scavenger, activating the imidazole for nucleophilic attack.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, combine 4-fluorobenzaldehyde (0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of dimethylformamide (DMF).[4]

-

Catalysis (Optional): A catalytic amount of a phase-transfer catalyst like Aliquat 336 can be added to enhance the reaction rate.[4] For reactions involving less reactive aryl halides like 4-bromobenzaldehyde, a copper(I) catalyst is often employed.[1][2][5]

-

Reflux: Heat the mixture to 100 °C and reflux for approximately 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[4]

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DMF.[4]

-

Precipitation: Pour the concentrated residue into ice water and allow it to stand, typically overnight. This step precipitates the product, which has lower solubility in water.[4]

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to yield the final product as yellow crystals.[4] A typical yield for this procedure is high, often around 92%.[4]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques. The data presented below are consistent with reported values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [6][7][8] |

| Molecular Weight | 172.18 g/mol | [6][7][8] |

| Appearance | Yellow solid/crystals | [4][7] |

| Melting Point | 153-155 °C | [4][7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.05 (s, 1H), 8.03 (d, 2H), 7.99 (s, 1H), 7.60 (d, 2H), 7.39 (m, 1H), 7.26 (m, 1H) | [1][5] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 190.48, 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54 | [1][5] |

| IR (ATR, cm⁻¹) | 1676 (C=O stretch), 1604, 1519 (Aromatic C=C stretch), 2818, 2746 (Aldehyde C-H) | [1][5] |

Crystal Structure Analysis

The most definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[9][10] This technique provides precise atomic coordinates, allowing for a detailed analysis of molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Obtaining a high-quality crystal structure is critically dependent on the quality of the single crystal itself. The following protocol outlines the general workflow from crystal growth to structure solution.

Step-by-Step Methodology:

-

Crystal Growth (Prerequisite):

-

Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.[11]

-

Method: Slow evaporation is a common technique. Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture where it has moderate solubility).[11]

-

Execution: Filter the solution into a clean vial, cover it loosely (e.g., with Parafilm punctured with a few small holes), and store it in a vibration-free environment.[11][12] Patience is key; allow days or weeks for crystals to form.

-

Selection: Under a microscope, select a transparent, well-formed crystal without cracks or defects, ideally with dimensions around 0.2-0.4 mm.[12][13]

-

-

Data Collection:

-

Mounting: Carefully mount the selected crystal on a goniometer head.

-

Diffractometer: Place the crystal in a modern CCD diffractometer (e.g., a Bruker APEXII). The experiment is typically conducted at a low temperature (e.g., 125 K) to minimize thermal vibrations and improve data quality.[13]

-

X-ray Source: Use a monochromatic X-ray source, such as Mo Kα or Cu Kα radiation.[13]

-

Data Acquisition: Collect a series of diffraction frames by rotating the crystal in the X-ray beam. Software such as APEX3 is used to control the process.[5]

-

-

Structure Solution and Refinement:

-

Data Integration: Integrate the raw diffraction data to obtain a list of reflection intensities (hkl files) using software like SAINT.[5]

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods (e.g., with SHELXT) to generate an initial electron density map and a preliminary structural model.[5]

-

Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5][13]

-

Validation: The final model is validated using crystallographic software (e.g., OLEX2, Mercury) to check for consistency and generate the final crystallographic information file (CIF).[5]

-

Crystallographic Data Summary

The crystal structure of this compound has been determined and reported.[1][5][13] The key crystallographic parameters are summarized below.

| Parameter | This compound |

| CCDC Number | 2267421 |

| Empirical Formula | C₁₀H₈N₂O |

| Formula Weight | 172.18 |

| Temperature | 125 K |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.7538(3) |

| b (Å) | 13.0619(6) |

| c (Å) | 5.7601(3) |

| β (°) | 107.031(2) |

| Volume (ų) | 414.28(4) |

| Z | 2 |

| Data sourced from McClements, Wiesler & Tanski (2023).[5][13] |

Molecular and Supramolecular Structure

The asymmetric unit of the crystal contains one molecule of this compound.[14] The molecular structure reveals that the imidazole and benzaldehyde moieties are not coplanar.

-

Conformation: The angle between the mean planes of the imidazole and the benzene rings is 24.58(7)°.[1][5][13] This twist is a common feature in N-arylated imidazoles and is a result of steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogens of the imidazole ring. This dihedral angle is a critical structural parameter that can influence the molecule's ability to fit into a receptor's binding pocket.

-

Supramolecular Features: The crystal packing is primarily dictated by a network of weak C—H···O and C—H···N intermolecular hydrogen bonds.[1][5] Specifically, an imidazole C-H group interacts with the aldehyde oxygen atom of a neighboring molecule, and another imidazole C-H group interacts with an imidazole nitrogen atom.[5] These interactions link the molecules into a three-dimensional supramolecular architecture. The absence of stronger hydrogen bond donors (like N-H or O-H) means that these weaker, directional C-H interactions play the dominant role in stabilizing the crystal lattice.

Applications in Drug Discovery and Development

The structural and chemical attributes of this compound make it a valuable starting material in drug discovery. The aldehyde functional group provides a reactive handle for elaboration into a diverse range of chemical scaffolds through reactions like:

-

Claisen-Schmidt Condensation: Reaction with ketones to form chalcones, which are known for their broad spectrum of biological activities.[4]

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes, expanding the carbon skeleton.

-

Condensation with Hydrazines: To form hydrazones, another class of biologically active compounds.

The imidazole core itself is known to coordinate with metal ions in metalloenzymes, a property that can be exploited in the design of enzyme inhibitors.[3] The detailed structural knowledge provided by crystallography allows for rational, structure-based drug design, enabling scientists to modify the molecule to enhance its binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest due to its role as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. This guide has detailed its synthesis and characterization, with a primary focus on its solid-state structure determined by single-crystal X-ray diffraction. The analysis reveals a non-planar conformation and a crystal packing arrangement stabilized by weak C-H···N and C-H···O hydrogen bonds. This precise structural knowledge is invaluable for professionals in drug development, providing a foundational understanding for the rational design of novel therapeutics based on the N-arylated imidazole scaffold.

References

-

McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–681. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

IUCr Journals. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl)-1H-imidazole. Retrieved January 9, 2026, from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). A view of this compound, (I), showing the atom-numbering scheme. Retrieved January 9, 2026, from [Link]

-

Al-Dhfyan, A., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1023. Available from: [Link]

-

ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved January 9, 2026, from [Link]

-

McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved January 9, 2026, from [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 20(5), 681-690. Available from: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-(1H-phenanthro(9,10-d)imidazol-2-yl)benzaldehyde. Retrieved January 9, 2026, from [Link]

-

ProQuest. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved January 9, 2026, from [Link]

-

Yaghi, O. M., et al. (2018). Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science, 361(6402). Available from: [Link]

-

AIP Publishing. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Retrieved January 9, 2026, from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound | 10040-98-9 [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(1H-咪唑-1-基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. scbt.com [scbt.com]